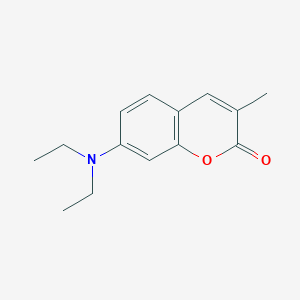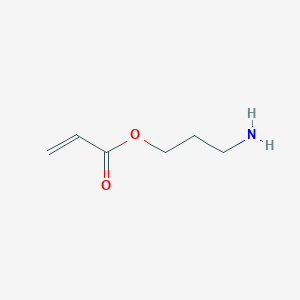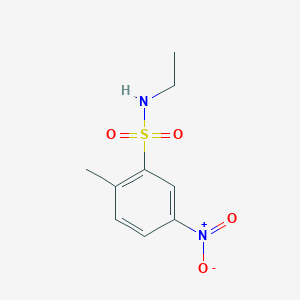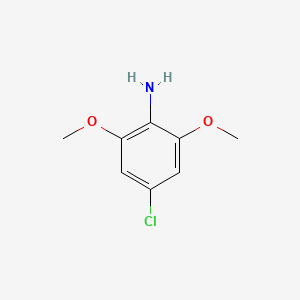![molecular formula C18H16F3NO4 B3058848 L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- CAS No. 921623-47-4](/img/structure/B3058848.png)
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)-
Descripción general
Descripción
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- is a synthetic derivative of the amino acid L-phenylalanine. This compound is characterized by the presence of a phenylmethoxycarbonyl group and a trifluoromethyl group attached to the phenylalanine backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- typically involves the protection of the amino group of L-phenylalanine using a phenylmethoxycarbonyl (Cbz) group. The trifluoromethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies involving protein synthesis and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical reactions and metabolic pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-nitrophenylester
- L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-methyl ester
Uniqueness
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications where these properties are advantageous.
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)14-8-6-12(7-9-14)10-15(16(23)24)22-17(25)26-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,22,25)(H,23,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAUMTNVPKCVGF-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624575 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921623-47-4 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B3058772.png)


![(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B3058777.png)


![4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol](/img/structure/B3058783.png)



